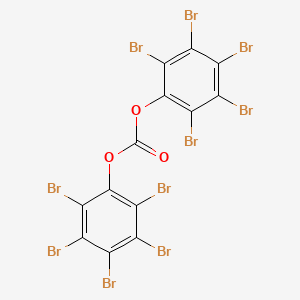![molecular formula C9H17N B13734906 1-Azaspiro[2.7]decane CAS No. 14271-55-7](/img/structure/B13734906.png)
1-Azaspiro[2.7]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[2.7]decane is a chemical compound with the molecular formula C₉H₁₇N. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azaspiro[2.7]decane can be synthesized through several methods. One common approach involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. For example, the reaction of cyclohexanone with an amine in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[2.7]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
1-Azaspiro[2.7]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Azaspiro[2.7]decane involves its interaction with specific molecular targets. In medicinal chemistry, it can act as a ligand binding to receptors or enzymes, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
1-Thia-4-azaspiro[4.5]decane: This compound includes a sulfur atom in the spirocyclic structure
Uniqueness
1-Azaspiro[2.7]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its rigidity and ability to undergo various chemical reactions make it a valuable compound in synthetic chemistry and drug design .
Properties
CAS No. |
14271-55-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-azaspiro[2.7]decane |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9(8-10-9)7-5-3-1/h10H,1-8H2 |
InChI Key |
DYQQDXPNOAXFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


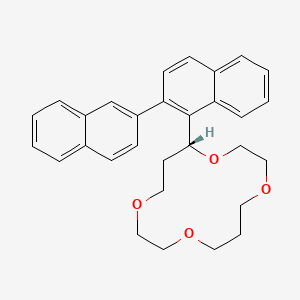
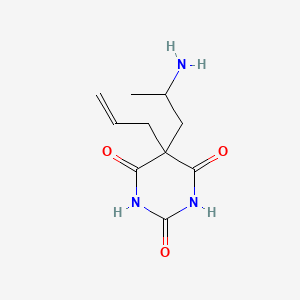
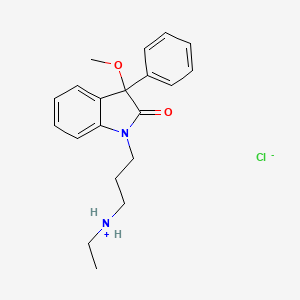

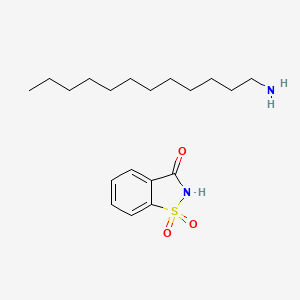

![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
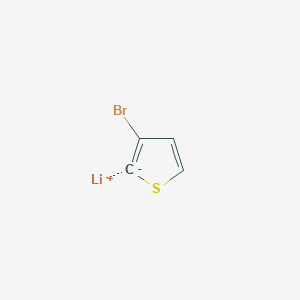
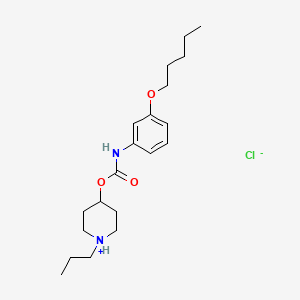
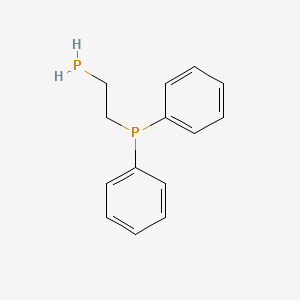
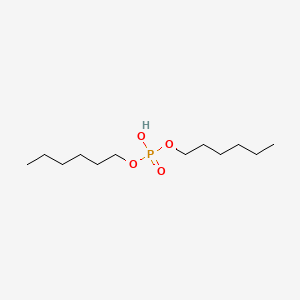
![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
